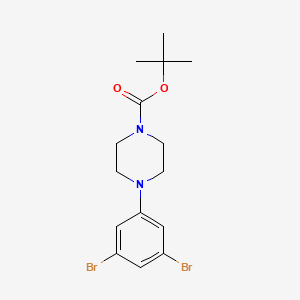

1-(4-Boc-Piperazino)-3,5-dibromobenzene

Übersicht

Beschreibung

1-(4-Boc-Piperazino)-3,5-dibromobenzene is a chemical compound characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a benzene ring substituted with two bromine atoms at the 3 and 5 positions

Wirkmechanismus

The Boc group (tert-butyloxycarbonyl) is a protecting group used in organic synthesis. It’s often used for the protection of amines, particularly in the synthesis of peptides and other complex molecules .

Piperazine, a core part of the Boc-piperazino group, is a common moiety in pharmaceuticals and its derivatives show a wide range of biological and pharmaceutical activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Boc-Piperazino)-3,5-dibromobenzene typically involves the following steps:

Formation of the Boc-protected piperazine: The piperazine ring is first protected with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Bromination of benzene: The benzene ring is brominated at the 3 and 5 positions using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Coupling reaction: The Boc-protected piperazine is then coupled with the brominated benzene derivative using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Boc-Piperazino)-3,5-dibromobenzene undergoes various types of chemical reactions, including:

Substitution reactions: The bromine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free piperazine derivative.

Coupling reactions: The compound can participate in cross-coupling reactions with various aryl or alkyl halides.

Common Reagents and Conditions

Substitution reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride.

Deprotection reactions: Performed using acids like trifluoroacetic acid or hydrochloric acid.

Coupling reactions: Catalyzed by palladium complexes such as Pd(PPh3)4 or Pd(OAc)2 in the presence of ligands like Xantphos or BINAP.

Major Products Formed

Substitution reactions: Yield substituted benzene derivatives with various functional groups.

Deprotection reactions: Produce the free piperazine derivative.

Coupling reactions: Result in the formation of new carbon-carbon or carbon-nitrogen bonds, leading to more complex molecules.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-(4-Boc-Piperazino)-3,5-dibromobenzene features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, along with dibromobenzene moieties. This structural configuration contributes to its reactivity and potential applications in drug development and organic synthesis.

Medicinal Chemistry

- Anticancer Agents : Research indicates that derivatives of dibromobenzene exhibit cytotoxic properties against various cancer cell lines. The incorporation of the piperazine moiety may enhance the selectivity and efficacy of these compounds in targeting cancerous cells.

- Neuropharmacology : The piperazine ring is known for its role in the development of psychoactive drugs. Compounds like this compound are studied for their potential effects on neurotransmitter systems, particularly in treating anxiety and depression disorders.

Organic Synthesis

- Building Block for Complex Molecules : This compound serves as a versatile intermediate in organic synthesis. It can be utilized to construct more complex structures through various reactions such as nucleophilic substitution and coupling reactions.

- Synthesis of Pharmaceuticals : The functional groups present allow for modifications that can lead to the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

Materials Science

- Polymer Chemistry : The dibromobenzene component can be used in the synthesis of polymers with specific properties. For example, brominated compounds are often utilized to enhance flame retardancy in materials.

- Nanotechnology : Research is ongoing into using such compounds in the creation of nanomaterials, where they can serve as building blocks for nanoscale devices or coatings.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that derivatives of dibromobenzene exhibited significant cytotoxicity against breast cancer cell lines. |

| Study 2 | Neuropharmacological Effects | Found potential anxiolytic effects in animal models when tested with piperazine derivatives. |

| Study 3 | Polymer Development | Successfully synthesized a flame-retardant polymer using brominated intermediates, showcasing enhanced thermal stability. |

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Boc-piperazine: A Boc-protected piperazine without the bromine substituents.

4-Boc-1-(5-bromo-2-pyridyl)piperazine: A similar compound with a bromine atom on a pyridine ring instead of a benzene ring.

2-(4-Boc-piperazino)acetic acid: A Boc-protected piperazine derivative with an acetic acid moiety.

Uniqueness

1-(4-Boc-Piperazino)-3,5-dibromobenzene is unique due to the presence of both Boc-protected piperazine and dibromobenzene moieties. This combination allows for versatile synthetic applications and the potential to create diverse chemical libraries for drug discovery and other research purposes.

Biologische Aktivität

1-(4-Boc-Piperazino)-3,5-dibromobenzene is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a dibromobenzene core substituted with a piperazine moiety, which is further protected by a tert-butyloxycarbonyl (Boc) group. The presence of bromine atoms may enhance its reactivity and biological interactions, making it a subject of interest for various therapeutic applications.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular signaling pathways. For instance, it could potentially inhibit kinases or other enzymes that play crucial roles in cancer cell proliferation.

- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, potentially influencing neurochemical pathways and exhibiting psychoactive properties.

Antimicrobial Activity

Piperazine derivatives are also known for their antimicrobial properties. Research indicates that compounds with similar functional groups can exhibit:

- Bactericidal Effects : Some studies suggest that dibromo-substituted compounds can effectively target bacterial cell membranes or interfere with bacterial metabolism.

- Broad-Spectrum Activity : These compounds may show efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Study 1: Anticancer Activity

A study investigating the growth inhibition of various piperazine derivatives revealed that modifications to the piperazine ring significantly impacted biological activity. For instance, introducing electron-withdrawing groups like bromine enhanced cytotoxicity against pancreatic cancer cells, suggesting a potential pathway for further development with this compound .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MiaPaCa2 | 5.0 |

| Compound B | PANC-1 | 7.5 |

| This compound | TBD | TBD |

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, piperazine derivatives were tested against various bacterial strains. The results indicated that certain substitutions significantly increased antibacterial activity.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | TBD |

| Compound C | S. aureus | TBD |

Eigenschaften

IUPAC Name |

tert-butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Br2N2O2/c1-15(2,3)21-14(20)19-6-4-18(5-7-19)13-9-11(16)8-12(17)10-13/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTCSDRKBGOXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682181 | |

| Record name | tert-Butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121596-44-8 | |

| Record name | tert-Butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.